molecular formula C15H20O2 B1623154 ((4-Cyclohexylphenoxy)methyl)oxirane CAS No. 67006-99-9

((4-Cyclohexylphenoxy)methyl)oxirane

Cat. No. B1623154
Key on ui cas rn: 67006-99-9
M. Wt: 232.32 g/mol
InChI Key: PWOUMDUXOSIEIV-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

The title compound was prepared from 4-cyclohexylphenol and epichlorohydrin employing the procedure in Step 1 of Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([O:13][CH2:14][CH:16]3[CH2:17][O:18]3)=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(OCC2OC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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